![molecular formula C13H20N2O B1399670 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide CAS No. 1146975-35-0](/img/structure/B1399670.png)
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Overview
Description
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide is an organic compound that features an aminophenyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2,2,N-trimethylbutyric acid.
Nitration and Reduction: The 4-nitroaniline undergoes nitration followed by reduction to yield 4-aminophenyl. This step can be achieved using iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide exhibits notable anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate pathways involved in pain and inflammation responses, potentially interacting with pain receptors such as cyclooxygenase enzymes and opioid receptors. These interactions warrant further investigation through in vitro and in vivo studies to confirm efficacy and safety profiles.
Antibacterial Activity
The compound has also been explored for its antibacterial properties. It is believed to inhibit bacterial growth, particularly against Gram-positive organisms. This activity may be attributed to intracellular inhibition of bacterial polypeptide deformylase (PDF), which is crucial for protein synthesis in bacteria . Such mechanisms suggest potential applications in treating bacterial infections resistant to conventional antibiotics.
Modulation of TRPM8 Receptors
Recent studies have identified this compound as a modulator of TRPM8 receptors, which are involved in sensing cold temperatures and menthol sensations. This modulation could lead to applications in developing cooling sensation compounds for topical analgesics or cosmetic formulations .
Pain Management
A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics. The mechanism was attributed to its interaction with central nervous system receptors.
Antibacterial Efficacy
In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, including those responsible for respiratory infections. The results indicated a higher potency against Gram-positive bacteria compared to Gram-negatives, supporting its potential use as an antibacterial agent .
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Shares the aminophenyl group but lacks the butyramide moiety.
2,2,N-Trimethylbutyramide: Lacks the aminophenyl group.
4-(4-Nitrophenyl)-2,2,N-trimethylbutyramide: Similar structure but with a nitro group instead of an amino group
Uniqueness
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide is unique due to the combination of the aminophenyl and butyramide groups, which confer specific chemical and biological properties not found in the individual components .
Properties
IUPAC Name |
4-(4-aminophenyl)-N,2,2-trimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,12(16)15-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJWAOLQSLQOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)N)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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